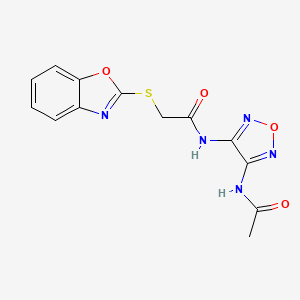
N'-(2,3-dichlorobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2,3-dichlorobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide is a useful research compound. Its molecular formula is C17H14Cl4N2O2 and its molecular weight is 420.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.977988 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiproliferative Activity
Research on tetrazole-hydrazone derivatives, including chloro-substituted phenyl moieties, has demonstrated significant anticancer activity. Compounds similar to N'-(2,3-dichlorobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide were evaluated against tumor cell lines, revealing potential apoptotic pathways for cancer treatment (Kaplancıklı et al., 2014).
Antioxidant Activity
New oxadiazole derivatives bearing antioxidant properties were synthesized and characterized, demonstrating significant free-radical scavenging abilities. These findings suggest that structurally related compounds could be explored for their antioxidant potentials, contributing to research on combating oxidative stress-related diseases (Shakir et al., 2014).
Antidiabetic Potential
A novel crystal structure related to the compound of interest was synthesized and exhibited potent inhibition against α-glucosidase and α-amylase enzymes, suggesting applications in antidiabetic drug development. Molecular docking studies supported its efficacy, highlighting the compound's potential in managing diabetes (Karrouchi et al., 2021).
Biological Screenings
Schiff base compounds derived from similar structures have shown remarkable biological activities, including antibacterial, antifungal, and antioxidant properties. Their interaction with DNA and enzyme inhibition capabilities further indicate their potential in developing new therapeutic agents (Sirajuddin et al., 2013).
Molecular Docking Approach
The antioxidant activity of Schiff bases and their tautomers was theoretically investigated, indicating that certain derivatives might serve as potent antioxidants. These studies also incorporate molecular docking to predict the interaction with biological targets, offering insights into designing molecules with enhanced biological activities (Ardjani & Mekelleche, 2017).
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl4N2O2/c18-12-6-7-15(14(20)9-12)25-8-2-5-16(24)23-22-10-11-3-1-4-13(19)17(11)21/h1,3-4,6-7,9-10H,2,5,8H2,(H,23,24)/b22-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAFTBQVQPGCSW-LSHDLFTRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-isobutyl-N-[1-(2-methylbenzyl)cyclopropyl]-5-isoxazolecarboxamide](/img/structure/B5601607.png)
![6-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5601619.png)
![N,N-dimethyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5601621.png)
![(3R*,4R*)-4-ethyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine-3,4-diol](/img/structure/B5601638.png)
![N-[(1R)-1,2-dimethylpropyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5601645.png)
![methyl 2,4-dimethyl-5-oxochromeno[3,4-c]pyridine-1-carboxylate](/img/structure/B5601651.png)

![3,5,7-trimethyl-2-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5601659.png)
![(1S*,5R*)-3-(1,3-benzothiazol-2-yl)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601661.png)
![2-cyano-3-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}acrylamide](/img/structure/B5601670.png)
![3-(2-ethylbutyl)-8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5601673.png)
![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide](/img/structure/B5601684.png)
![4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601692.png)
![Benzyl [3-oxo-3-(2-oxoimidazolidin-1-yl)propyl]carbamate](/img/structure/B5601705.png)
